molecular formula C14H19BF2O3 B8508477 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethan-1-OL

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethan-1-OL

Cat. No. B8508477
M. Wt: 284.11 g/mol
InChI Key: HQOGTCLQZCBZIR-UHFFFAOYSA-N
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Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 106, replacing 1-(3,5-difluorophenyl)ethanol with cyclopropyl(3,5-difluorophenyl)methanol (Intermediate 139) provided the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]([OH:20])[CH3:19])[CH:5]=[C:6]([F:17])[C:7]=1[B:8]1[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]1.[CH:21]1(C(C2C=C(F)C=C(F)C=2)O)C[CH2:22]1>>[CH:19]1([CH:18]([C:4]2[CH:3]=[C:2]([F:1])[C:7]([B:8]3[O:12][C:11]([CH3:13])([CH3:14])[C:10]([CH3:15])([CH3:16])[O:9]3)=[C:6]([F:17])[CH:5]=2)[OH:20])[CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1B1OC(C(O1)(C)C)(C)C)F)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(O)C1=CC(=CC(=C1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(O)C1=CC(=CC(=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(O)C1=CC(=C(C(=C1)F)B1OC(C(O1)(C)C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.